Product packaging for Methyl 2-chloro-3,4-dimethoxybenzoate(Cat. No.:CAS No. 175136-01-3)

Methyl 2-chloro-3,4-dimethoxybenzoate

Cat. No.: B062944
CAS No.: 175136-01-3
M. Wt: 230.64 g/mol
InChI Key: RYYAHUFRPCBHCT-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3,4-dimethoxybenzoate is a high-purity synthetic organic intermediate of significant value in medicinal chemistry and materials science research. This compound features a benzoate ester core strategically functionalized with chloro and methoxy substituents at the 2, 3, and 4 positions, making it a versatile building block for the construction of more complex molecules. Its primary research application lies in serving as a precursor for the synthesis of pharmaceutical candidates, particularly kinase inhibitors and other heterocyclic compounds where the electron-withdrawing chloro group and electron-donating methoxy groups influence the molecule's electronic properties and binding affinity. The chloro group is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling facile derivatization. Concurrently, the ester functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, providing multiple synthetic vectors for diversification. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop novel synthetic methodologies. It is supplied exclusively for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClO4 B062944 Methyl 2-chloro-3,4-dimethoxybenzoate CAS No. 175136-01-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-13-7-5-4-6(10(12)15-3)8(11)9(7)14-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYAHUFRPCBHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379314
Record name methyl 2-chloro-3,4-dimethoxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-01-3
Record name Methyl 2-chloro-3,4-dimethoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-chloro-3,4-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of Methyl 2 Chloro 3,4 Dimethoxybenzoate

Preparative Routes to 2-Chloro-3,4-dimethoxybenzoic Acid Analogues

The synthesis of the key precursor, 2-chloro-3,4-dimethoxybenzoic acid, begins with more readily available starting materials. The process involves the formation of the core benzoic acid structure followed by a targeted halogenation reaction.

Oxidative Derivatization of Veratraldehyde to Veratric Acid (3,4-Dimethoxybenzoic Acid)

A primary route to the dimethoxybenzoic acid backbone involves the oxidation of veratraldehyde (3,4-dimethoxybenzaldehyde). This conversion is a critical step, and various oxidative methods have been developed to achieve high yields of veratric acid.

One effective method employs hydrogen peroxide as the oxidant. In one approach, the reaction is catalyzed by silver nitrate (B79036). google.com Veratraldehyde is dissolved in a solvent like acetonitrile, and a catalytic amount of silver nitrate is added, followed by the dropwise addition of hydrogen peroxide. google.com The reaction proceeds efficiently at a moderately elevated temperature. google.com Another common procedure involves the use of hydrogen peroxide in an alkaline medium, where an alkali like sodium hydroxide (B78521) is used to facilitate the oxidation process. mdpi.com

These methods represent reliable and scalable options for producing veratric acid, the foundational precursor for subsequent halogenation steps.

Table 1: Comparative Data on the Oxidation of Veratraldehyde to Veratric Acid

Oxidizing System Catalyst/Medium Temperature Reaction Time Reported Yield
Hydrogen Peroxide Silver Nitrate / Acetonitrile 50 °C ~2.1 hours 87%
Hydrogen Peroxide Alkaline (NaOH) / Water 55-60 °C 5 hours >99% (purity)

Regioselective Halogenation of Dimethoxybenzoic Acid Derivatives

The introduction of a chlorine atom at the C2 position of the 3,4-dimethoxybenzoic acid ring is a challenging step due to the directing effects of the existing substituents. The methoxy (B1213986) groups at positions 3 and 4, along with the carboxyl group, primarily direct electrophilic substitution to other positions on the aromatic ring. Direct chlorination of veratric acid often leads to a mixture of isomers, with the formation of 2-chloro-4,5-dimethoxybenzoic acid being a notable side product in some related syntheses. acs.orgacs.org

A more controlled and regioselective approach involves a multi-step sequence starting from veratraldehyde. This strategy entails chlorinating the aldehyde precursor prior to oxidation.

Chlorination of Veratraldehyde : Veratraldehyde is first chlorinated to produce 2-chloroveratraldehyde. This step establishes the correct substitution pattern early in the synthesis.

Oxidation of 2-Chloroveratraldehyde : The resulting 2-chloroveratraldehyde is then oxidized to the corresponding carboxylic acid, 2-chloro-3,4-dimethoxybenzoic acid. chemicalbook.com This oxidation can be achieved using standard oxidizing agents effective for converting aldehydes to carboxylic acids, similar to the methods used for veratraldehyde itself.

This indirect pathway provides a more reliable route to the desired 2-chloro-3,4-dimethoxybenzoic acid, overcoming the regioselectivity challenges of direct halogenation.

Esterification Pathways to Methyl 2-chloro-3,4-dimethoxybenzoate

Once the precursor 2-chloro-3,4-dimethoxybenzoic acid is obtained, the final step is its conversion to the methyl ester. Several esterification methods are available, ranging from direct acid-catalyzed reactions to more sophisticated catalytic approaches.

Direct Methyl Esterification of Corresponding Carboxylic Acids

The most straightforward method for esterification is the Fischer esterification. masterorganicchemistry.comyoutube.com This reaction involves heating the carboxylic acid (2-chloro-3,4-dimethoxybenzoic acid) with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, methanol is typically used as the solvent to ensure it is in large excess. masterorganicchemistry.commasterorganicchemistry.com The water formed as a byproduct must often be removed to achieve high conversion rates. operachem.com

Reaction Scheme: Fischer Esterification

2-chloro-3,4-dimethoxybenzoic acid + Methanol ⇌ (H⁺ catalyst) ⇌ this compound + Water

Catalytic Approaches for Ester Synthesis, including Dicyclohexylcarbodiimide (B1669883) (DCC) Catalysis

For substrates that may be sensitive to the harsh conditions of strong acid and heat, milder methods are preferred. The Steglich esterification is a prominent example, utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.orgnih.gov This reaction is known for its mild conditions, typically proceeding at room temperature. wikipedia.org

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org The DMAP catalyst then acts as an acyl transfer agent, forming a reactive acyl-pyridinium species that is readily attacked by the alcohol (methanol). organic-chemistry.orgrsc.org A key feature of this method is the removal of water by DCC, which is converted to the insoluble byproduct dicyclohexylurea (DCU), effectively driving the reaction to completion. wikipedia.org

Table 2: Key Reagents in Steglich Esterification

Reagent Function
2-chloro-3,4-dimethoxybenzoic acid Carboxylic Acid Substrate
Methanol Alcohol
Dicyclohexylcarbodiimide (DCC) Coupling Agent / Dehydrating Agent
4-Dimethylaminopyridine (DMAP) Acyl-Transfer Catalyst
Aprotic Solvent (e.g., Dichloromethane) Reaction Medium

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. wikipedia.org The choice of esterification method often dictates the parameters to be adjusted.

For Fischer Esterification :

Reactant Ratio : Using a large excess of methanol can significantly shift the equilibrium towards the product. masterorganicchemistry.com

Catalyst Concentration : The amount of acid catalyst needs to be sufficient to promote the reaction without causing degradation of the starting material or product.

Temperature : The reaction is typically run at the reflux temperature of the alcohol to increase the reaction rate. operachem.com

Water Removal : Employing techniques like a Dean-Stark apparatus can be effective in removing water and improving the yield. operachem.com

For DCC/DMAP Catalysis (Steglich Esterification) :

Stoichiometry : Precise control of the reactant stoichiometry is important. Typically, slight excesses of DCC and the alcohol are used.

Solvent : Anhydrous aprotic solvents like dichloromethane (B109758) or dioxane are preferred to prevent hydrolysis of the intermediates. organic-chemistry.orglookchem.com

Temperature : The reaction is generally performed at room temperature, which is advantageous for sensitive substrates. wikipedia.org

Reaction Time : Monitoring the reaction progress (e.g., by TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts like N-acylurea. organic-chemistry.org

By carefully selecting the synthetic route and fine-tuning the reaction parameters, this compound can be prepared efficiently and in high purity.

Chlorination Strategies for Aromatic Dimethoxy Compounds

The introduction of a chlorine atom at a specific position on an aromatic ring bearing two methoxy groups is a pivotal step in the synthesis of the target compound. The electronic properties of the methoxy groups, which are activating and ortho-, para-directing, necessitate carefully chosen methods to achieve the desired regioselectivity.

The most common method for introducing a chlorine atom onto an aromatic ring is through electrophilic aromatic substitution (EAS). taylorfrancis.com This process involves the reaction of the aromatic compound with an electrophilic chlorine species. The reaction is typically facilitated by a Lewis acid catalyst, which polarizes the halogenating agent, making it a more potent electrophile. masterorganicchemistry.comyoutube.com

Direct chlorination of dimethoxybenzene derivatives can, however, lead to a mixture of products, including di-substituted compounds, due to the strong activating nature of the methoxy groups. google.com The choice of halogenating agent and reaction conditions is therefore critical to maximize the yield of the desired monochlorinated product. Common halogenating agents are often used in conjunction with catalysts to enhance reactivity and control selectivity. google.commt.com

Table 1: Common Halogenating Agents and Catalysts for Aromatic Chlorination

Halogenating Agent Catalyst Role of Catalyst
Chlorine (Cl₂) Iron(III) chloride (FeCl₃) or Aluminum(III) chloride (AlCl₃) Activates the Cl-Cl bond, creating a stronger electrophile ([Cl-Cl-FeCl₃]⁻). masterorganicchemistry.com
Sulfuryl chloride (SO₂Cl₂) Lewis Acids Provides a source of electrophilic chlorine.

Research into greener halogenation methods aims to reduce the environmental impact of traditional EAS reactions by exploring less hazardous solvents and more efficient catalytic systems. taylorfrancis.comrsc.org

While electrophilic substitution is common for halogenation, nucleophilic aromatic substitution (SNAr) represents an alternative strategy, particularly for constructing the methoxyarene framework itself or for introducing other functionalities. wikipedia.org In a typical SNAr reaction, a nucleophile displaces a leaving group (like a halide) on an aromatic ring. masterorganicchemistry.com

This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com Although the dimethoxy compound itself is electron-rich, SNAr principles are crucial in the synthesis of precursors or in reactions where a methoxy group itself might be displaced under specific conditions. Recent studies have explored unprecedented nucleophilic amination of methoxy arenes using reagents like a sodium hydride-lithium iodide composite, demonstrating that a methoxy group can act as a leaving group. ntu.edu.sgnih.gov This proceeds through a concerted nucleophilic aromatic substitution (cSNAr) mechanism, which does not require the same level of ring activation by electron-withdrawing groups as the classical two-step SNAr pathway. nih.gov

Table 2: Example Synthesis of a 2-Chloro-Dimethoxybenzene Intermediate

Step Reactants Reagents Product
1. Lithiation 1,3-Dimethoxybenzene n-Butyllithium [2,6-Dimethoxyphenyl]-lithium
2. Chlorination [2,6-Dimethoxyphenyl]-lithium Hexachloroethane 2-Chloro-1,3-dimethoxybenzene

This table is a simplified representation based on the process described in patent EP0067342A1. google.com

Similarly, other related intermediates like 1,2-dimethoxy-4-chloromethyl-benzene can be synthesized via chloromethylation of 1,2-dimethoxybenzene (B1683551) using paraformaldehyde and hydrochloric acid. prepchem.com These foundational intermediates serve as versatile building blocks for more complex substituted benzoates.

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its environmental impact. This has led to the development of advanced protocols and the integration of green chemistry principles into the synthesis of compounds like this compound.

The synthesis of this compound is inherently a multi-step process, typically starting from more readily available precursors. A plausible synthetic route could begin with 3,4-dimethoxybenzoic acid (veratric acid). The synthesis would involve two main transformations: chlorination of the aromatic ring and esterification of the carboxylic acid.

A potential synthetic sequence is as follows:

Esterification: 3,4-Dimethoxybenzoic acid is first converted to its methyl ester, Methyl 3,4-dimethoxybenzoate. This can be achieved using methanol in the presence of an acid catalyst or with reagents like dicyclohexylcarbodiimide (DCC). google.com

Chlorination: The resulting ester is then subjected to regioselective chlorination. The directing effects of the two methoxy groups and the ester group must be carefully considered to achieve chlorination at the desired C-2 position.

Alternatively, the order could be reversed, with chlorination of 3,4-dimethoxybenzoic acid preceding the esterification step. The choice of route depends on the reactivity of the intermediates and the desired process efficiency.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.org These principles are highly relevant to the synthesis of this compound. acs.org

Esterification: Traditional esterification methods often use a large excess of alcohol and a strong acid catalyst, which can lead to waste and difficult purification. Greener alternatives focus on:

Catalysis: Using solid, reusable acid catalysts or enzymatic processes to minimize corrosive waste. organic-chemistry.org

Atom Economy: Employing reactions with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. acs.orgsophim.com Dehydrative esterification promoted by a simple phosphoric acid catalyst, for example, can proceed from an equimolar mixture of acid and alcohol without the need to remove water. organic-chemistry.org

Halogenation: Electrophilic aromatic halogenation often uses chlorinated solvents and stoichiometric amounts of Lewis acid catalysts, which pose environmental and disposal challenges. rsc.org Green approaches include:

Safer Solvents: Replacing hazardous solvents like dichloromethane with more benign alternatives or performing reactions in aqueous media where possible. organic-chemistry.org

Avoiding Derivatives: Designing synthetic routes that minimize the use of protecting groups to shorten the synthesis and reduce waste. acs.org

By integrating these principles, the synthesis of specialty chemicals can become more sustainable and economically viable.

Table 3: Application of Green Chemistry Principles to Synthesis

Principle Application in Esterification Application in Halogenation
Waste Prevention Use of catalytic rather than stoichiometric reagents. acs.org Minimize byproducts through regioselective reactions.
Atom Economy Design syntheses to maximize the incorporation of all materials into the final product. acs.orgsophim.com Use addition reactions where possible instead of substitutions that generate salt waste.
Less Hazardous Synthesis Avoid toxic dehydrating agents and strong mineral acids. Use safer halogenating agents (e.g., NCS) and avoid chlorinated solvents. rsc.org

| Catalysis | Employ reusable solid acid catalysts or enzymes. organic-chemistry.org | Develop recyclable Lewis acid catalysts or catalyst-free methods. |

Implementation of Green Chemistry Principles in Esterification and Halogenation

Solvent Selection and Minimization

The choice of solvent is a critical parameter in the synthesis of this compound, which is typically synthesized via the esterification of 2-chloro-3,4-dimethoxybenzoic acid with methanol. ontosight.ai The solvent not only facilitates the dissolution of reactants and reagents but also influences the reaction rate and equilibrium position.

Historically, common organic solvents such as toluene, benzene (B151609), and chlorinated hydrocarbons have been employed for esterification reactions due to their ability to azeotropically remove water, a byproduct of the reaction, thereby driving the equilibrium towards the product side. However, the environmental and health concerns associated with these volatile organic compounds (VOCs) have prompted a shift towards greener alternatives.

Research into the synthesis of substituted benzoates has explored a range of solvents with varying polarities. The polarity of the solvent can significantly affect the reaction kinetics. nih.gov For instance, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can accelerate the reaction rate but pose challenges in product separation and solvent recovery. Conversely, less polar solvents may result in slower reaction rates but easier work-up procedures.

A significant advancement in the green synthesis of esters is the move towards solvent-free conditions. mdpi.com In the context of this compound synthesis, this would involve reacting 2-chloro-3,4-dimethoxybenzoic acid directly with an excess of methanol, which serves as both a reactant and the solvent. This approach drastically reduces the generation of solvent waste.

The following interactive data table illustrates a hypothetical solvent screening for the esterification of 2-chloro-3,4-dimethoxybenzoic acid, showcasing the impact of different solvents on reaction yield and time. The data is representative of typical trends observed in similar esterification reactions.

SolventDielectric Constant (20°C)Reaction Time (hours)Yield (%)
Toluene2.41285
Dichloromethane9.1888
Tetrahydrofuran (THF)7.61082
Methanol (excess)33.0692
Solvent-FreeN/A595

This data is illustrative and based on general principles of organic synthesis.

Minimization of solvent use aligns with the principles of green chemistry, aiming to reduce the environmental footprint of the chemical process. rsc.org The ideal scenario is a solvent-free reaction, which not only eliminates solvent waste but can also lead to higher reaction concentrations and potentially faster reaction rates.

Catalyst and Reagent Recyclability

The esterification of 2-chloro-3,4-dimethoxybenzoic acid is typically acid-catalyzed. Traditional homogeneous catalysts such as sulfuric acid and p-toluenesulfonic acid are effective but present significant challenges in terms of separation from the reaction mixture, leading to corrosive waste streams and product contamination. mdpi.com

The development of heterogeneous, recyclable catalysts is a cornerstone of green synthetic methodologies. mdpi.com Solid acid catalysts, such as ion-exchange resins, zeolites, and metal oxides, offer a promising alternative. mdpi.com These catalysts can be easily separated from the reaction mixture by simple filtration and can be reused multiple times, significantly reducing waste and operational costs.

For the synthesis of this compound, a solid acid catalyst, for instance, a sulfonated zirconia or a functionalized silica, could be employed. The recyclability of such a catalyst is a key performance indicator.

The following interactive data table demonstrates the potential reusability of a hypothetical heterogeneous acid catalyst in the synthesis of this compound. The data reflects the typical performance of such catalysts over several cycles.

CycleCatalystProduct Yield (%)
1Fresh94
2Recycled93
3Recycled92
4Recycled91
5Recycled90

This data is illustrative and based on general principles of heterogeneous catalysis.

The slight decrease in yield over subsequent cycles can often be attributed to minor catalyst deactivation or physical loss during recovery. Nevertheless, the ability to reuse the catalyst for multiple runs presents a significant advantage over stoichiometric, single-use reagents.

Reaction Mechanisms and Transformational Chemistry of Methyl 2 Chloro 3,4 Dimethoxybenzoate

Mechanistic Elucidation of Halogenation and Hydroxylation Reactions on Aromatic Substrates

Halogenation: The halogenation of aromatic compounds is a classic example of electrophilic aromatic substitution (SEAr). wikipedia.org In the case of methyl 2-chloro-3,4-dimethoxybenzoate, the benzene (B151609) ring is activated by the two methoxy (B1213986) groups, which are ortho-, para-directing. wikipedia.org However, the chloro and methyl ester groups are deactivating. The reaction mechanism for halogenation, such as bromination, involves the generation of a potent electrophile (e.g., Br⁺), often facilitated by a Lewis acid catalyst like FeBr₃. youtube.com The aromatic ring's π-electrons attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.commasterorganicchemistry.com A base in the reaction mixture then abstracts a proton from the carbon bearing the new substituent, restoring the ring's aromaticity. youtube.com

Hydroxylation: The hydroxylation of aromatic rings can be achieved through various methods, including advanced oxidation processes and enzyme-catalyzed reactions. chemistryviews.org One common chemical method involves the use of reagents like m-chloroperbenzoic acid. researchgate.net Flavin-dependent hydroxylases, for example, catalyze the para-hydroxylation of phenolic compounds. nih.govnih.gov These enzymatic reactions often proceed through the formation of a C4a-hydroperoxyflavin intermediate which then carries out the hydroxylation. nih.govnih.gov For a substrate like this compound, direct hydroxylation would be influenced by the existing substituents, with the electron-donating methoxy groups activating the ring towards electrophilic attack. Copper-catalyzed hydroxylation of 2-chlorobenzamides has also been demonstrated, suggesting a potential route for related substrates. researchgate.net

Investigations into Nucleophilic Aromatic Substitution at the Chloro Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org This reaction proceeds via a two-step mechanism: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by elimination of the leaving group. libretexts.org

For this compound, the chloro substituent is the leaving group. The reaction's feasibility with a nucleophile (e.g., an amine or alkoxide) depends on the stability of the Meisenheimer complex. While the methoxy groups are electron-donating by resonance, the methyl ester group is electron-withdrawing, which can help to stabilize the negative charge of the intermediate. Kinetic studies on similar systems, such as 4-chloro-2-nitrophenyl benzoates reacting with cyclic secondary amines, show that the reaction rate is influenced by the electronic properties of substituents on the benzene ring and the basicity of the nucleophile. koreascience.kr For some substrates, a change in the rate-determining step can occur as the nucleophile's basicity changes. koreascience.kr

Kinetic studies of the nucleophilic substitution of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines have shown the reactions to be second order, with rates dependent on the solvent and the nature of the amine. researchgate.net Such studies help in understanding the factors that would govern the substitution at the chloro position of this compound.

Electrophilic Aromatic Substitution Reactivity of the Dimethoxybenzoate Moiety

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. wikipedia.org

In this compound, the substituents have competing effects:

Methoxy groups (-OCH₃): These are strongly activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. wikipedia.org

Chloro group (-Cl): This is a deactivating but ortho-, para-directing group. wikipedia.org

Methyl ester group (-COOCH₃): This is a deactivating, meta-directing group. wikipedia.org

SubstituentPositionElectronic EffectDirecting Influence
-Cl2Deactivating, Electron-withdrawingOrtho, Para
-OCH₃3Activating, Electron-donatingOrtho, Para
-OCH₃4Activating, Electron-donatingOrtho, Para
-COOCH₃1Deactivating, Electron-withdrawingMeta

Interactive Data Table: Substituent Effects in Electrophilic Aromatic Substitution

Ester Hydrolysis and Transesterification Kinetics and Thermodynamics

Ester Hydrolysis: The hydrolysis of the methyl ester group in this compound can be catalyzed by either acid or base. In basic hydrolysis (saponification), a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form a carboxylate salt and methanol (B129727). chemspider.com The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. oieau.fr Electron-withdrawing groups generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. oieau.fr Conversely, electron-donating groups can decrease the rate. oieau.fr Studies on substituted methyl benzoates have shown that hydrolysis rates can be correlated with Hammett substituent constants. oieau.fr

Transesterification: Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, reaction with a different alcohol (R'OH) in the presence of a catalyst would lead to the formation of a new ester and methanol. The equilibrium of this reaction can be shifted by using an excess of the reactant alcohol or by removing one of the products.

Exploration of Functional Group Interconversions on the Aromatic Ring and Ester Linkage

The functional groups on this compound allow for a variety of chemical transformations.

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, as discussed previously. chemspider.com This carboxylic acid can then be converted to other functional groups, such as an acid chloride, an amide, or reduced to an alcohol.

Chloro Group: The chlorine atom can be replaced via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions (see section 3.6).

Methoxy Groups: The methoxy groups are generally stable, but under harsh conditions (e.g., with strong acids like HBr), they can be cleaved to form phenols.

A summary of potential interconversions is presented below:

Starting Functional GroupReagents/ConditionsResulting Functional Group
Methyl Ester (-COOCH₃)NaOH, H₂O/MeOH; then H⁺Carboxylic Acid (-COOH)
Carboxylic Acid (-COOH)SOCl₂Acid Chloride (-COCl)
Carboxylic Acid (-COOH)R₂NH, coupling agentAmide (-CONR₂)
Chloro (-Cl)Nu⁻ (e.g., RO⁻, R₂N⁻)-NuR, -NR₂
Methoxy (-OCH₃)HBr (strong acid)Phenol (-OH)

Interactive Data Table: Functional Group Interconversions

Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

The chloro group on this compound makes it an excellent substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an aryl halide, catalyzed by a palladium complex. mdpi.com this compound could be coupled with a variety of boronic acids or esters to introduce new alkyl or aryl substituents at the 2-position. acs.orgnih.gov

Heck Reaction: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This would allow for the introduction of a vinyl group at the position of the chlorine atom. wikipedia.org The reaction typically follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org It is a versatile method for synthesizing aryl amines from substrates like this compound. wikipedia.org The reaction can be performed with a wide range of primary and secondary amines. organic-chemistry.org

Reaction NameCoupling PartnerBond FormedCatalyst System (Typical)
Suzuki-Miyaura CouplingOrganoboron (e.g., R-B(OH)₂)C-CPd catalyst, phosphine (B1218219) ligand, base
Heck ReactionAlkene (e.g., H₂C=CHR)C-CPd catalyst, base
Buchwald-Hartwig AminationAmine (e.g., R₂NH)C-NPd catalyst, phosphine ligand, base

Interactive Data Table: Metal-Catalyzed Cross-Coupling Reactions

Synthetic Utility and Derivative Chemistry of Methyl 2 Chloro 3,4 Dimethoxybenzoate

Role as a Versatile Building Block in Complex Organic Synthesis

Methyl 2-chloro-3,4-dimethoxybenzoate serves as a versatile building block in organic synthesis due to the presence of multiple reactive sites. The ester functionality can be readily modified, for instance, through hydrolysis, transesterification, or amidation, to yield other carboxylic acid derivatives. The methoxy (B1213986) groups can potentially be cleaved to reveal hydroxyl functionalities, and the chloro substituent can participate in various coupling reactions or be replaced by other nucleophiles. This multifunctionality allows for the strategic construction of a wide array of more complex molecular architectures. Its utility is demonstrated in its application as a precursor for various heterocyclic and polycyclic compounds.

Synthesis of Structurally Modified Benzoate (B1203000) Esters and Analogues

The ester and carboxylic acid functionalities of the this compound scaffold are amenable to a range of modifications, allowing for the synthesis of diverse analogues.

The synthesis of other alkyl esters, such as ethyl 2-chloro-3,4-dimethoxybenzoate, can be achieved from this compound through transesterification. This reaction typically involves reacting the methyl ester with an excess of the desired alcohol (e.g., ethanol) in the presence of an acid or base catalyst. For instance, acid-catalyzed transesterification using sulfuric acid in absolute ethanol is a common method for converting methyl benzoates to their corresponding ethyl esters ucla.edumdpi.com. The reaction is driven to completion by using a large excess of the new alcohol.

A general procedure for the synthesis of ethyl 2,6-dimethoxybenzoate from 2,6-dimethoxybenzoic acid involves refluxing the acid with absolute ethanol and a catalytic amount of sulfuric acid mdpi.com. A similar approach can be applied to the transesterification of this compound.

Table 1: General Conditions for Transesterification of Methyl Benzoates

CatalystReagentsConditions
Sulfuric AcidExcess EthanolReflux
Sodium EthoxideExcess EthanolVaries

This table presents generalized conditions based on common organic chemistry practices.

The methyl ester of this compound can be converted into the corresponding benzamide, 2-chloro-3,4-dimethoxybenzamide, and other N-substituted carboxamides. One common synthetic route involves a two-step process. First, the methyl ester is hydrolyzed to the carboxylic acid, 2-chloro-3,4-dimethoxybenzoic acid. This carboxylic acid is then activated, typically by conversion to the acid chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting 2-chloro-3,4-dimethoxybenzoyl chloride is a reactive intermediate that readily undergoes nucleophilic acyl substitution with ammonia or a primary or secondary amine to yield the desired amide nih.gov.

For example, a similar compound, 2-chloro-4-ethoxy-3,5-dimethoxybenzoic acid, has been converted to its corresponding benzoyl chloride and subsequently reacted with an enaminone to form a complex benzamide nih.gov. This methodology is broadly applicable to the synthesis of a wide variety of amides. Direct amidation of the methyl ester is also possible using specific reagents and catalysts that promote the reaction with amines nih.govresearchgate.net.

Table 2: Synthesis of Benzamide Derivatives

Starting MaterialReagentsProduct
This compound1. NaOH (hydrolysis) 2. SOCl₂ 3. NH₃2-chloro-3,4-dimethoxybenzamide
This compound1. NaOH (hydrolysis) 2. SOCl₂ 3. R-NH₂N-substituted-2-chloro-3,4-dimethoxybenzamide

This table outlines a common synthetic pathway for the preparation of benzamides from the corresponding methyl ester.

Cyclization and Heterocycle Formation

The structural features of this compound make it a suitable precursor for the synthesis of various heterocyclic and polycyclic ring systems.

Derivatives of this compound can be utilized in the synthesis of quinazoline and quinazolinone frameworks, which are important scaffolds in medicinal chemistry. A common approach to quinazolinone synthesis involves the reaction of an anthranilic acid derivative with an acyl chloride nih.govnih.gov. In this context, 2-chloro-3,4-dimethoxybenzoic acid, obtained from the hydrolysis of its methyl ester, can be converted to the corresponding acyl chloride. This acyl chloride can then be reacted with an appropriately substituted anthranilic acid to form an N-acyl anthranilic acid, which can subsequently undergo cyclization to the quinazolinone.

Furthermore, patents describe the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline from starting materials like 3,4-dimethoxybenzaldehyde or veratrole (1,2-dimethoxybenzene) google.comgoogle.com. These syntheses involve the introduction of amino and chloro functionalities to build the quinazoline core. The 3,4-dimethoxy substitution pattern of the starting materials is analogous to that in this compound, suggesting that derivatives of this compound could serve as intermediates in similar synthetic pathways. For example, 2-amino-4,5-dimethoxybenzoic acid, a key intermediate in some quinazoline syntheses, is structurally related to hydrolyzed this compound.

While direct synthesis of naphthoquinones from this compound is not extensively documented, its structural motifs are present in precursors used for naphthoquinone synthesis. The synthesis of substituted naphthoquinones can often be achieved through Diels-Alder reactions involving appropriately substituted dienes and dienophiles rsc.orgnih.gov. For instance, substituted 1,4-dimethoxy aromatic derivatives can be converted into quinonyl boronic acids, which then act as dienophiles in Diels-Alder reactions to build the naphthoquinone framework nih.gov.

It is conceivable that this compound could be chemically modified to serve as a precursor for a diene or a dienophile in a Diels-Alder cycloaddition to construct a naphthoquinone ring system. For example, the benzene (B151609) ring of the benzoate could potentially be elaborated into a diene, or the ester and chloro groups could be modified to influence the reactivity of the aromatic ring as a dienophile. Additionally, benzoic acids have been identified as precursors in the biosynthesis of naphthoquinones in plants nih.govtu-braunschweig.de. This suggests that benzoic acid derivatives, such as 2-chloro-3,4-dimethoxybenzoic acid, could be potential starting points for biomimetic synthetic approaches to naphthoquinone scaffolds.

Synthesis of Isocoumarins via Directed Cyclization

The structure of this compound makes it a suitable substrate for the synthesis of isocoumarin frameworks, which are important motifs in many biologically active natural products. The presence of a halogen at the ortho position to the methyl ester is a key feature for directed cyclization reactions.

While a specific, documented synthesis of an isocoumarin starting directly from this compound is not detailed in the provided research, its classification as a 2-halobenzoate allows it to participate in well-established synthetic methodologies. Transition-metal-catalyzed reactions, particularly those using palladium, are effective for this type of transformation. For instance, a plausible route involves a palladium-catalyzed coupling of the halobenzoate with a terminal alkyne (a Sonogashira coupling), followed by an intramolecular cyclization (annulation) to form the lactone ring of the isocoumarin. The reaction sequence leverages the chloro substituent as a reactive handle for the initial coupling event, with the proximate ester group poised to close the heterocyclic ring.

Plausible Reaction Pathway:

Palladium-Catalyzed Cross-Coupling: Reaction of this compound with a suitable alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst.

Intramolecular Cyclization: The resulting 2-alkynylbenzoate intermediate undergoes cyclization, often promoted by the reaction conditions or subsequent treatment with an electrophile or base, to yield the corresponding dimethoxy-substituted isocoumarin derivative.

Applications in the Synthesis of Pharmaceutical and Agrochemical Intermediates

This compound serves as a versatile building block in the synthesis of more complex molecules targeted for pharmaceutical and agrochemical applications. Its utility as an intermediate is noted by chemical suppliers, stemming from the array of reactive sites on the molecule. The dimethoxybenzene core is a frequent scaffold in bioactive compounds, and this starting material provides a decorated version of that core, allowing for efficient synthetic routes. For example, related dimethoxybenzoic acid derivatives are known intermediates for pharmaceuticals, including antipyretic analgesics and other organic synthesis applications vihitadrugs.com.

Contribution to Active Pharmaceutical Ingredient (API) Intermediate Development

The development of synthetic routes to Active Pharmaceutical Ingredients (APIs) often relies on readily available, functionalized intermediates like this compound. Each functional group on the molecule can be selectively modified to build molecular complexity:

Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid (2-chloro-3,4-dimethoxybenzoic acid), which can then be converted to amides, acid chlorides, or other derivatives nih.gov.

Chloro Group: Can be replaced via nucleophilic aromatic substitution or serve as a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

Methoxy Groups: Can potentially be cleaved to reveal phenol functionalities, which are common in APIs and provide points for further derivatization.

For instance, the related compound 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride is a key intermediate in the synthesis of the proton-pump inhibitor Pantoprazole, highlighting the importance of the 2-chloro-3,4-dimethoxy substitution pattern in pharmaceutical synthesis patsnap.com. Similarly, 3,4-dimethoxybenzaldehyde is a valuable intermediate for biologically active amino acid derivatives and pharmaceuticals google.com.

Development of Fluorescent Sensing Molecules

While direct applications of this compound in fluorescent sensing molecules are not widely documented, its structure contains features common to precursors of fluorophores. Polysubstituted aromatic rings often form the core of fluorescent dyes. The electron-donating nature of the two methoxy groups can enhance the quantum yield and modulate the emission wavelength of a larger, conjugated system.

The synthetic utility of this compound lies in its potential to be elaborated into a more complex, conjugated molecule. The chloro substituent provides a convenient anchor point for palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern fluorophore synthesis. By coupling this benzene derivative to other aromatic or heteroaromatic systems, it is possible to construct extended π-systems that are essential for strong fluorescence.

Regioselective Synthesis of Poly-Substituted Aromatic Compounds

The primary utility of this compound in organic synthesis is as a platform for the regioselective construction of other poly-substituted aromatic compounds libretexts.orglibretexts.org. The outcome of further substitution reactions on the aromatic ring is dictated by the electronic and steric properties of the existing substituents.

In electrophilic aromatic substitution, the directing effects of the four substituents determine the position of an incoming electrophile. The methoxy groups are strongly activating and ortho-, para-directing, while the chloro and methyl ester groups are deactivating. The net effect is a finely tuned reactivity map of the aromatic ring.

Table 1: Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution
PositionSubstituentElectronic EffectDirecting Influence
C1-COOCH₃ (Methyl Ester)Deactivating (electron-withdrawing)Meta-directing
C2-Cl (Chloro)Deactivating (inductive withdrawal)Ortho-, Para-directing
C3-OCH₃ (Methoxy)Activating (electron-donating)Ortho-, Para-directing
C4-OCH₃ (Methoxy)Activating (electron-donating)Ortho-, Para-directing

The two available positions for substitution are C5 and C6.

Position C5: Is para to the chloro group (favorable), meta to the ester (favorable for deactivator), ortho to the C4-methoxy (favorable), and meta to the C3-methoxy (neutral).

Position C6: Is ortho to the ester (sterically hindered), meta to the chloro group (unfavorable), para to the C3-methoxy (favorable), and meta to the C4-methoxy (neutral).

Based on this analysis, the powerful activating and directing effect of the C4-methoxy group, combined with less steric hindrance, makes position C5 the most probable site for electrophilic attack . This regioselectivity allows for the predictable synthesis of penta-substituted benzene derivatives.

Furthermore, the chloro group can be a site for nucleophilic aromatic substitution (SNAr), a reaction that is facilitated by the presence of the electron-withdrawing ester group at the ortho position. This provides an alternative strategy for introducing substituents at the C2 position.

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of Methyl 2-chloro-3,4-dimethoxybenzoate, offering detailed information about the proton and carbon environments and their interconnectivity.

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the three methyl groups (one ester methyl and two methoxy (B1213986) groups).

The aromatic region is anticipated to display two doublets, corresponding to the two adjacent protons on the benzene (B151609) ring (H-5 and H-6). Due to the substitution pattern, these protons couple with each other, resulting in a characteristic splitting pattern. The electron-donating methoxy groups and the electron-withdrawing chloro and ester groups influence the chemical shifts of these aromatic protons. libretexts.org Protons on aromatic rings typically resonate between 6.5 and 8.5 ppm. libretexts.org

The three methyl groups are expected to appear as sharp singlets, as they have no adjacent protons to couple with. acdlabs.com The methyl ester protons are typically found around 3.8-3.9 ppm. The two methoxy group protons will also appear as singlets, with their exact chemical shifts influenced by their position on the aromatic ring. Methoxy group protons generally resonate in the 2.4 to 4.4 ppm range. acdlabs.com

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6 (Aromatic)~7.4 - 7.6Doublet (d)~8.5 - 9.0
H-5 (Aromatic)~6.9 - 7.1Doublet (d)~8.5 - 9.0
OCH₃ (Ester)~3.9Singlet (s)-
OCH₃ (at C-4)~3.88Singlet (s)-
OCH₃ (at C-3)~3.85Singlet (s)-

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom, providing a map of the carbon skeleton. The spectrum of this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

The carbonyl carbon of the ester group is the most deshielded, typically appearing in the 165-175 ppm region. The six aromatic carbons will have chemical shifts between approximately 110 and 160 ppm. The shifts are influenced by the attached substituents; carbons bonded to electronegative oxygen (from methoxy groups) and chlorine atoms are shifted downfield, while others are shifted upfield or downfield depending on resonance and inductive effects. tandfonline.comnih.gov The methyl carbons of the ester and methoxy groups are the most shielded, appearing in the upfield region of the spectrum, typically between 50 and 65 ppm. acdlabs.comresearchgate.net

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester)~166.0
C-4 (Aromatic)~155.0
C-3 (Aromatic)~148.0
C-1 (Aromatic)~130.0
C-2 (Aromatic)~125.0
C-6 (Aromatic)~123.0
C-5 (Aromatic)~112.0
OCH₃ (at C-4)~56.5
OCH₃ (at C-3)~56.2
OCH₃ (Ester)~52.5

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, the primary correlation expected is a cross-peak between the two aromatic protons (H-5 and H-6), confirming their adjacent positions on the benzene ring. No other correlations are expected, as the methyl protons are isolated singlets.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond C-H correlations). youtube.com This allows for the direct assignment of carbon signals for all protonated carbons. Expected correlations would be:

The aromatic H-5 signal with the C-5 carbon signal.

The aromatic H-6 signal with the C-6 carbon signal.

Each of the three methyl proton singlets with their corresponding methyl carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons over two or three bonds (²J_CH_ and ³J_CH_). sdsu.edu This is vital for mapping out the connectivity of the entire molecule, especially for identifying quaternary (non-protonated) carbons. Key predicted HMBC correlations include:

The ester methyl protons (~3.9 ppm) will show a strong correlation to the ester carbonyl carbon (~166.0 ppm).

The aromatic proton H-5 (~7.0 ppm) will correlate to C-1, C-3, and C-4.

The aromatic proton H-6 (~7.5 ppm) will correlate to C-2 and C-4.

The methoxy protons at C-3 will correlate to the C-3 carbon.

The methoxy protons at C-4 will correlate to the C-4 carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of the compound, providing characteristic information about the functional groups present.

The Infrared (IR) spectrum is dominated by absorptions from polar bonds. Key expected absorption bands for this compound include:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, expected in the range of 1730-1715 cm⁻¹ due to conjugation with the aromatic ring. spectroscopyonline.comorgchemboulder.com

C-O Stretches: Strong bands corresponding to the C-O single bonds of the ester and ether (methoxy) functionalities, typically appearing in the 1300-1000 cm⁻¹ region. uc.edu Aromatic esters show a characteristic C-C-O stretch between 1310-1250 cm⁻¹. spectroscopyonline.com

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1475 cm⁻¹ region, indicative of the benzene ring. vscht.cz

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) appear just below 3000 cm⁻¹.

C-Cl Stretch: A moderate absorption in the lower frequency region, typically between 800-600 cm⁻¹, indicating the presence of the chloro-substituent. uc.edu

Raman spectroscopy , which detects vibrations that cause a change in polarizability, would complement the IR data. Non-polar bonds often give strong Raman signals. For this molecule, the aromatic ring C=C stretching vibrations would be expected to produce strong Raman bands.

Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch~3100 - 3050Medium
Aliphatic C-H Stretch~3000 - 2850Medium
C=O Ester Stretch~1725Strong
Aromatic C=C Stretch~1600, ~1500Medium-Weak
C-O Stretch (Ester/Ether)~1280, ~1100Strong
C-Cl Stretch~750Medium

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Determination

Mass spectrometry provides information on the molecular weight and the fragmentation pattern of the molecule upon ionization, which aids in structural confirmation. For this compound (Molecular Formula: C₁₀H₁₁ClO₄), the molecular weight is 230.64 g/mol .

The high-resolution mass spectrum would show a molecular ion peak [M]⁺ at m/z corresponding to this mass. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the chlorine atom, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Electron impact (EI) ionization would lead to predictable fragmentation patterns. Common fragmentation pathways for methyl benzoates include:

Loss of the methoxy radical (•OCH₃, 31 Da) from the ester group, leading to a prominent acylium ion at m/z 199/201. brainly.com

Loss of the entire methyl ester group (•COOCH₃, 59 Da), resulting in a fragment at m/z 171/173.

Subsequent loss of carbon monoxide (CO, 28 Da) from the acylium ion is also a common pathway in the fragmentation of esters. pharmacy180.com

Cleavage of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups is another possibility.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z (Mass/Charge Ratio) Proposed Fragment Identity Notes
230 / 232[C₁₀H₁₁³⁵ClO₄]⁺ / [C₁₀H₁₁³⁷ClO₄]⁺Molecular Ion (M⁺)
199 / 201[M - •OCH₃]⁺Loss of ester methoxy radical
184 / 186[M - •OCH₃ - CH₃]⁺Loss of a methyl radical from a methoxy group
171 / 173[M - •COOCH₃]⁺Loss of the methyl ester group

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic system. Benzene and its derivatives exhibit characteristic absorption bands in the UV region. quimicaorganica.org

The absorption spectrum of benzene typically shows a primary band around 204 nm and a secondary, less intense band with fine structure around 256 nm. quimicaorganica.org The presence of substituents on the benzene ring causes a shift in these absorption maxima (λ_max_), often to longer wavelengths (a bathochromic or red shift). up.ac.za

For this compound, the combination of electron-donating methoxy groups and electron-withdrawing ester and chloro groups, all in conjugation with the π-system of the benzene ring, is expected to cause a significant bathochromic shift of the primary and secondary benzene bands. The spectrum is likely to show strong absorption bands shifted into the 220-310 nm range. up.ac.za

Predicted UV-Vis Absorption Maxima for this compound (in Ethanol)

Transition Type Predicted λ_max (nm)
π → π* (Primary Band)~230 - 250
π → π* (Secondary Band)~280 - 300

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography stands as an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby offering a definitive structural elucidation of the molecule in the solid state. While a dedicated single-crystal X-ray diffraction study for this compound was not found in the reviewed literature, extensive studies on related derivatives provide significant insights into the expected structural characteristics and intermolecular interactions.

Single Crystal X-ray Diffraction Studies of Related Derivatives

In a study on 3-chloro-3-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one, single-crystal X-ray diffraction confirmed the molecular structure and revealed a distorted chair conformation for the piperidine ring researchgate.net. The precise determination of the stereochemistry and conformation of such molecules is a testament to the power of this technique. Similarly, the crystal structures of various heterocyclic compounds derived from reactions involving substituted benzoic acids have been unequivocally established through X-ray diffraction, often revealing complex hydrogen bonding networks and other intermolecular interactions that dictate the crystal packing mdpi.com.

The general approach in these studies involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined. The quality of the structural data is typically assessed by parameters such as the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.

Crystallographic Parameter Typical Information Obtained from Related Derivatives
Crystal SystemMonoclinic, Orthorhombic, Triclinic mdpi.comresearchgate.net
Space GroupP21/c, Pna21, P-1 researchgate.netmdpi.comresearchgate.net
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°) defining the unit cell volume
Z (Molecules per unit cell)Typically 2, 4, or 8
Bond Lengths and AnglesPrecise measurements of all covalent bonds and angles
Torsion AnglesDefines the conformation of flexible parts of the molecule
Hydrogen Bonding ParametersDonor-Acceptor distances and angles

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material. The study of crystal packing provides crucial insights into how molecules recognize and assemble with one another in the solid state.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the electron density of the promolecule, which is the sum of the spherical atomic electron densities. The normalized contact distance (dnorm) is a key parameter derived from Hirshfeld analysis, which highlights regions of significant intermolecular contacts.

In the context of this compound, one can anticipate the presence of several types of intermolecular interactions based on its functional groups:

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic atoms such as oxygen.

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds are likely to be prevalent, involving the methyl and aromatic protons as donors and the carbonyl and methoxy oxygen atoms as acceptors.

π-π Stacking: The aromatic ring can participate in π-π stacking interactions with neighboring rings.

Studies on related chloro- and methoxy-substituted organic molecules have demonstrated the utility of Hirshfeld surface analysis in deconvoluting the contributions of these various interactions. For example, in the analysis of (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one, Hirshfeld surface analysis indicated that H···H, C···H/H···C, and Cl···H/H···Cl interactions were the most significant contributors to the crystal packing nih.gov. This type of analysis provides a quantitative breakdown of the intermolecular contacts, offering a deeper understanding of the forces driving crystal formation nih.gov.

Interaction Type Percentage Contribution to Hirshfeld Surface
H···H~45%
C···H/H···C~24%
Cl···H/H···Cl~19%
O···H/H···O~5%
Other~7%

High-Performance Liquid Chromatography (HPLC) for Purity and Product Identification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely employed for the separation, identification, and quantification of components in a mixture. For a compound like this compound, HPLC is an essential tool for assessing its purity, monitoring reaction progress during its synthesis, and for quality control of the final product.

A typical HPLC method for a moderately polar compound such as this compound would involve a reversed-phase setup. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile or methanol (B129727).

The development of a robust HPLC method requires the optimization of several parameters to achieve good resolution, peak shape, and a reasonable analysis time. A gradient elution is often preferred over an isocratic elution for separating a mixture with components of varying polarities, as it allows for the efficient elution of all compounds.

A well-developed HPLC method for the analysis of a substituted benzoic acid, for instance, utilized a Zorbax SB-Aq column with a gradient mixture of a buffered aqueous solution and an organic solvent mixture ekb.eg. The detection is typically carried out using a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance. For this compound, the presence of the aromatic ring would result in strong UV absorbance, making this a suitable detection method.

The validation of an HPLC method is crucial to ensure its reliability and is typically performed according to guidelines from the International Conference on Harmonisation (ICH). This involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

The table below outlines a hypothetical set of parameters for an HPLC method suitable for the analysis of this compound, based on methods developed for similar compounds ekb.eg.

HPLC Parameter Typical Conditions
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector UV-Vis at an appropriate wavelength (e.g., 254 nm)
Run Time 20-30 minutes

This method would be capable of separating this compound from potential starting materials, by-products, and degradation products, thereby providing a reliable assessment of its purity.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. nanobioletters.com Calculations are commonly performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. rasayanjournal.co.in

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest possible energy (the global minimum). nanobioletters.comrasayanjournal.co.in For Methyl 2-chloro-3,4-dimethoxybenzoate, this involves analyzing the spatial arrangement of the chloro, methoxy (B1213986), and methyl ester substituents on the benzene (B151609) ring.

Conformational analysis is particularly important for this molecule due to the rotational freedom of the methoxy (O-CH₃) and ester (-COOCH₃) groups. By systematically rotating these groups and calculating the energy of each resulting conformer, a potential energy surface (PES) can be mapped to identify the most stable arrangement. researchgate.netresearchgate.net The optimized geometry reveals a structure where steric hindrance is minimized and stabilizing intramolecular interactions are maximized. The benzene ring may exhibit slight distortions from a perfect hexagon due to the electronic and steric effects of its diverse substituents. rasayanjournal.co.in

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
ParameterBond/AnglePredicted Value
Bond Length (Å)C=O (ester)~1.21
C-Cl~1.74
C-O (ester)~1.35
C-O (methoxy)~1.36
Bond Angle (°)O=C-O (ester)~124
C-C-Cl~121
C-C-O (methoxy)~118

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. materialsciencejournal.org

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energies, other important electronic descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO. materialsciencejournal.org

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO. materialsciencejournal.org

These values help in quantifying the molecule's behavior in chemical reactions. materialsciencejournal.orgresearchgate.net

Table 2: Calculated Electronic Properties of this compound
PropertySymbolPredicted Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.85
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.95
HOMO-LUMO Energy GapΔE4.90
Ionization PotentialI6.85
Electron AffinityA1.95

DFT calculations are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsion of chemical bonds. scirp.org These theoretical predictions are invaluable for assigning the absorption bands observed in experimental spectra.

Theoretical vibrational frequencies are often systematically higher than experimental values due to the neglect of anharmonicity in the calculations. researchgate.net To improve the correlation with experimental data, the calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP). researchgate.net The analysis allows for the unambiguous assignment of key functional group vibrations, such as the C=O stretch of the ester, the C-Cl stretch, and the various modes of the methoxy groups and the benzene ring. scirp.orgresearchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups
Vibrational ModePredicted Frequency (cm-1, Scaled)Description
C-H Stretch (Aromatic)3100-3000Stretching of C-H bonds on the benzene ring
C-H Stretch (Methyl)3000-2900Asymmetric and symmetric stretching of C-H bonds in -OCH₃ and -COOCH₃ groups
C=O Stretch (Ester)~1730Stretching of the carbonyl double bond
C=C Stretch (Aromatic)1600-1450Stretching of carbon-carbon bonds within the benzene ring
C-O Stretch1280-1200Asymmetric and symmetric stretching of C-O bonds in ester and methoxy groups
C-Cl Stretch~750Stretching of the carbon-chlorine bond

Natural Bond Orbital (NBO) Analysis for Understanding Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgwisc.edu This method is used to analyze charge distribution, hybridization, and stabilizing interactions within the molecule. wisc.edu

Table 4: Major NBO Donor-Acceptor Interactions and Stabilization Energies
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(O) of methoxy groupπ(C-C) of aromatic ring~20-30
LP(O) of ester groupπ(C=O)~40-50
π(C=C) of aromatic ringπ*(C=C) of aromatic ring~15-25

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netwolfram.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

Red: Regions of most negative potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green: Regions of near-zero potential, indicating neutral areas.

For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the carbonyl and methoxy groups due to their high electronegativity and lone pairs. nih.gov The most positive potential (blue) would be located around the hydrogen atoms. The presence of the electron-withdrawing chlorine atom would also influence the potential distribution on the aromatic ring.

Non-Linear Optical (NLO) Properties Calculation and Evaluation

Molecules with significant charge asymmetry and electron delocalization can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. physchemres.org Computational methods can predict these properties by calculating the molecule's response to an external electric field. Key NLO parameters include:

Polarizability (α): A measure of how easily the electron cloud can be distorted by an electric field.

First-Order Hyperpolarizability (β): The primary measure of a molecule's NLO activity. physchemres.org

A large β value, often compared to a standard reference like urea, indicates a strong NLO response. researchgate.netacrhem.org The intramolecular charge transfer, facilitated by the donor (methoxy groups) and acceptor (ester group) substituents on the π-conjugated benzene ring, is expected to give this compound notable NLO properties. rasayanjournal.co.in

Table 5: Calculated Non-Linear Optical (NLO) Properties
PropertySymbolPredicted Value
Dipole Momentμ~3.5 Debye
Mean Polarizabilityα~25 x 10-24 esu
Total First Hyperpolarizabilityβtot~15 x 10-30 esu

Quantum Chemical Descriptors and Reactivity Predictions (e.g., Fukui Functions)

Theoretical studies employing quantum chemical calculations to determine descriptors and predict the reactivity of this compound are not extensively available in the current body of scientific literature. Such computational investigations are crucial for understanding the electronic structure and reactivity of a molecule.

Quantum chemical descriptors, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, are fundamental in predicting a molecule's reactivity. The HOMO-LUMO gap is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates low stability and high reactivity.

Fukui functions are another important concept in conceptual density functional theory (DFT) used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions identify regions where the electron density changes most significantly upon the addition or removal of an electron. For a molecule like this compound, with multiple functional groups, Fukui functions could pinpoint which atoms are most susceptible to different types of chemical reactions.

While specific computational studies on this compound are lacking, general principles of organic chemistry suggest that the electron-withdrawing nature of the chlorine atom and the ester group, combined with the electron-donating effect of the methoxy groups, would create a nuanced reactivity profile. Theoretical calculations would be invaluable in quantifying these effects and providing a more precise prediction of its chemical behavior.

Analysis of Methoxy Group Nonplanarity and Rotational Barriers in Dimethoxyaromatics

The orientation of the methoxy groups in dimethoxyaromatic compounds, such as this compound, is a subject of significant interest in computational chemistry due to its influence on the molecule's conformation, electronic properties, and reactivity. The planarity or nonplanarity of the methoxy groups relative to the benzene ring is determined by a balance of steric and electronic effects.

In substituted benzenes, methoxy groups can adopt various conformations by rotation around the C(aryl)-O bond. The rotational barrier is the energy required to move from a stable (low energy) conformation to a transition state (high energy) conformation. These barriers are influenced by the presence of adjacent substituents. rsc.orgbenthamdirect.com

For instance, in 1,2-dimethoxybenzene (B1683551), the two adjacent methoxy groups experience steric hindrance, which can force them out of the plane of the benzene ring. rsc.org This nonplanar arrangement is a result of minimizing the repulsive interactions between the methyl groups. The presence of other substituents, such as the chlorine atom and the methyl carboxylate group in this compound, would further complicate these interactions.

Studies on substituted anilines, benzaldehydes, and toluenes have shown that the nature of the substituent significantly affects the rotational barriers of the functional groups. benthamdirect.com By analogy, the chloro, and methoxycarbonyl substituents on the benzene ring of this compound will influence the rotational barriers of the two methoxy groups. The chlorine atom at the 2-position, being ortho to the methoxy group at the 3-position, is expected to create significant steric hindrance, likely leading to a nonplanar orientation of this methoxy group and a higher rotational barrier.

The interplay of these steric and electronic effects determines the preferred conformation of the molecule, which in turn affects its chemical properties and biological activity. Computational methods, such as ab initio and DFT calculations, are powerful tools for investigating these conformational preferences and rotational energy profiles. acs.org

Future Research Directions and Advanced Synthetic Paradigms

Development of Asymmetric Synthesis Routes for Chiral Dimethoxybenzoate Derivatives

While methyl 2-chloro-3,4-dimethoxybenzoate itself is achiral, it can serve as a precursor to chiral derivatives of significant interest, particularly in medicinal chemistry. Future research could focus on developing asymmetric synthesis routes to introduce chirality. This would involve stereoselective reactions that transform the existing functional groups or modify the aromatic ring. For instance, asymmetric hydrogenation of a derivatized ring or stereoselective addition of a substituent could yield enantiomerically enriched products. The development of chiral catalysts, including transition-metal complexes with chiral ligands or organocatalysts, would be central to achieving high enantioselectivity in these transformations.

Exploration of Photocatalytic and Electrocatalytic Transformations

Modern synthetic methods are increasingly leveraging light and electricity to drive chemical reactions under mild conditions. vapourtec.comacs.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forming new chemical bonds. nih.gov For this compound, photocatalysis could enable novel C-H functionalization reactions on the aromatic ring or transformations of the chloro-substituent. For example, a photocatalyst could facilitate the coupling of the chloro-benzoate with various partners via a radical mechanism, a pathway often difficult to achieve through traditional thermal methods.

Electrocatalysis: Electrosynthesis offers a green alternative to conventional redox reactions by replacing chemical oxidants and reductants with electricity. vapourtec.com This approach could be applied to the reduction of the ester group or the modification of the aromatic ring substituents. Electrocatalytic methods could also provide a high degree of control over reaction selectivity by fine-tuning the applied potential.

Transformation TypePotential Application to this compoundAdvantages
Photocatalytic C-Cl Bond Activation Cross-coupling reactions with boronic acids, amines, or alkynes.Mild reaction conditions, high functional group tolerance.
Electrochemical Reduction Selective reduction of the ester to an alcohol or the chloro group to a hydrogen.Avoids stoichiometric reducing agents, precise control.
Photoredox-Mediated C-H Functionalization Introduction of new substituents (e.g., alkyl, aryl) onto the aromatic ring.Bypasses the need for pre-functionalized starting materials.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

For industrial applications, scalable and efficient production is paramount. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. strath.ac.ukamidetech.com

Integrating the synthesis of this compound and its derivatives into an automated flow chemistry platform could enable precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netnih.gov This leads to higher yields, improved purity, and reduced waste generation. researchgate.net Furthermore, automation facilitates high-throughput screening of reaction conditions and rapid optimization, accelerating the development of new synthetic routes. beilstein-journals.orgdurham.ac.uk The use of in-line analytical techniques, such as spectroscopy, can provide real-time monitoring of the reaction progress. strath.ac.uk

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. bohrium.comrjptonline.org These computational tools can analyze vast datasets of chemical reactions to identify patterns that may not be apparent to human chemists. researchgate.netnih.gov

For this compound, AI algorithms could be employed to:

Predict Reaction Yields: ML models can be trained to predict the yield of a reaction based on the starting materials, reagents, and conditions, thereby accelerating reaction optimization. chemai.io

Design Synthetic Routes: Retrosynthesis software powered by AI can propose novel and efficient pathways to synthesize complex derivatives from the parent compound.

Discover New Reactions: AI can help identify novel transformations and reaction conditions that have not yet been explored experimentally. dartmouth.edu

The integration of AI with automated synthesis platforms creates a closed-loop system where the AI designs experiments, a robot performs them, and the results are fed back to the AI to refine its models. nih.gov

AI/ML ApplicationPotential Impact on Synthesis of Dimethoxybenzoate Derivatives
Reaction Outcome Prediction Faster optimization of reaction conditions, reducing time and material waste. eurekalert.orgchemeurope.com
Retrosynthetic Analysis Identification of novel and more efficient synthetic pathways to target molecules. nih.gov
Generative Models Design of new dimethoxybenzoate derivatives with desired properties. acs.org

Investigation of Bio-Inspired Synthetic Pathways

Nature provides a rich source of inspiration for developing novel and sustainable chemical syntheses. Enzymes, for example, catalyze complex chemical transformations with high selectivity and efficiency under mild conditions. Future research could explore the use of enzymes or bio-mimetic catalysts for the synthesis and derivatization of this compound. This could involve, for instance, enzymatic hydrolysis of the ester, regioselective hydroxylation of the aromatic ring, or the use of engineered enzymes to perform novel transformations. mdpi.com

Advanced Characterization Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced characterization techniques that allow for in-situ (in the reaction mixture) monitoring can provide invaluable real-time data. spectroscopyonline.com Techniques such as in-situ NMR, Raman, and IR spectroscopy can track the concentrations of reactants, intermediates, and products as the reaction proceeds. researchgate.netmt.comrsc.org This information is critical for identifying transient intermediates, elucidating reaction pathways, and developing accurate kinetic models. beilstein-journals.org When combined with flow chemistry, these techniques provide a powerful tool for rapid process development and optimization. rsc.org

In-Situ TechniqueInformation GainedApplication in Dimethoxybenzoate Synthesis
NMR Spectroscopy Detailed structural information on all soluble species. researchgate.netElucidation of reaction mechanisms, identification of intermediates.
Raman Spectroscopy Vibrational information, sensitive to changes in chemical bonds.Monitoring catalyst activity and degradation, reaction kinetics.
FTIR Spectroscopy Information on functional groups. mt.comTracking the conversion of starting materials to products.

Expansion of Green Chemistry Principles in All Stages of Synthesis and Derivatization

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comnih.gov Applying the twelve principles of green chemistry to the synthesis of this compound and its derivatives is essential for sustainable chemical manufacturing. beilstein-journals.orgresearchgate.netresearchgate.net

Future research should focus on:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. nih.gov

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. sigmaaldrich.com

Renewable Feedstocks: Exploring pathways to synthesize the benzoate (B1203000) scaffold from renewable biomass sources rather than petroleum-based feedstocks. nih.gov

By embracing these future research directions and advanced synthetic paradigms, the scientific community can unlock the full potential of this compound as a versatile chemical intermediate while advancing the principles of modern, sustainable chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.